2-amino-4-(4-methoxyphenyl)-5H-indeno[1,2-d]pyrimidin-5-one
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Overview
Description
2-amino-4-(4-methoxyphenyl)-5H-indeno[1,2-d]pyrimidin-5-one is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields, including medicinal chemistry and materials science. The compound features an indeno-pyrimidine core, which is known for its biological activity and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(4-methoxyphenyl)-5H-indeno[1,2-d]pyrimidin-5-one typically involves multi-step reactions. One common method is the condensation of aromatic aldehydes with 2,6-diaminopyrimidin-4(3H)-one and acetophenone derivatives in the presence of a catalytic amount of sodium carbonate in a mixture of water and ethanol at 60°C . This reaction leads to the formation of the indeno-pyrimidine core through the construction of carbon-carbon and carbon-nitrogen bonds.
Industrial Production Methods
Techniques such as microwave irradiation and the use of green solvents like ethanol are commonly explored to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(4-methoxyphenyl)-5H-indeno[1,2-d]pyrimidin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under mild to moderate conditions.
Major Products
The major products formed from these reactions include various substituted indeno-pyrimidine derivatives, which can exhibit enhanced biological activity and improved pharmacokinetic properties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-amino-4-(4-methoxyphenyl)-5H-indeno[1,2-d]pyrimidin-5-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as dihydrofolate reductase (DHFR) and cyclin-dependent kinases (CDKs), which are crucial for cell proliferation and survival.
Pathways Involved: By inhibiting these enzymes, the compound disrupts DNA synthesis and cell cycle progression, leading to apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pemetrexed: A well-known anticancer drug that also targets DHFR and other folate-dependent enzymes.
Methotrexate: Another anticancer agent with a similar mechanism of action, used in the treatment of various cancers and autoimmune diseases.
Indole Derivatives: Compounds containing the indole nucleus, which exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
2-amino-4-(4-methoxyphenyl)-5H-indeno[1,2-d]pyrimidin-5-one stands out due to its unique indeno-pyrimidine core, which provides a distinct structural framework for the development of new therapeutic agents. Its ability to undergo various chemical modifications allows for the fine-tuning of its biological activity and pharmacokinetic properties, making it a versatile compound in medicinal chemistry .
Properties
CAS No. |
713514-51-3 |
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Molecular Formula |
C18H13N3O2 |
Molecular Weight |
303.3 g/mol |
IUPAC Name |
2-amino-4-(4-methoxyphenyl)indeno[1,2-d]pyrimidin-5-one |
InChI |
InChI=1S/C18H13N3O2/c1-23-11-8-6-10(7-9-11)15-14-16(21-18(19)20-15)12-4-2-3-5-13(12)17(14)22/h2-9H,1H3,(H2,19,20,21) |
InChI Key |
IIYXFWJHKGQDLI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3C(=NC(=N2)N)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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